N-phenylmethoxyprop-2-en-1-amine;hydrochloride
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Overview
Description
N-phenylmethoxyprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.677 g/mol It is known for its unique structure, which includes a phenyl group attached to a methoxyprop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylmethoxyprop-2-en-1-amine;hydrochloride typically involves the reaction of phenylmethanol with propenylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-phenylmethoxyprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxyprop-2-en-1-one, while reduction may produce N-phenylmethoxyprop-2-en-1-amine .
Scientific Research Applications
N-phenylmethoxyprop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-phenylmethoxyprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenylmethoxyprop-2-en-1-amine;hydrochloride include:
- N-phenylpropan-2-amine
- N-methoxyphenylpropan-2-amine
- N-phenylmethoxyethanamine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
650635-30-6 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
N-phenylmethoxyprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-8-11-12-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H |
InChI Key |
RRQIEKLHKBIBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNOCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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